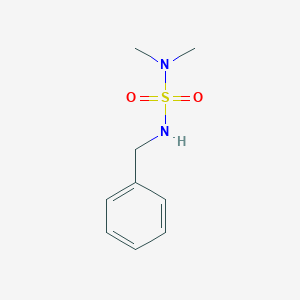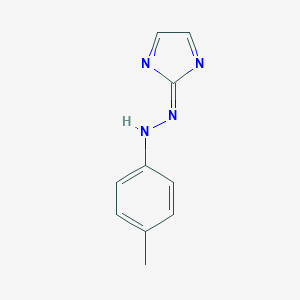
2-(p-Tolylazo)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolylazo)-1H-imidazole, also known as PTI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a biological stain and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(p-Tolylazo)-1H-imidazole is not well understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex may then react with ROS, leading to the formation of a colored product that can be visualized under a microscope.
Effets Biochimiques Et Physiologiques
2-(p-Tolylazo)-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress. Additionally, 2-(p-Tolylazo)-1H-imidazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(p-Tolylazo)-1H-imidazole in lab experiments is its high solubility in organic solvents, which allows for easy preparation of staining solutions. Additionally, 2-(p-Tolylazo)-1H-imidazole is relatively inexpensive and easy to obtain. However, one limitation of using 2-(p-Tolylazo)-1H-imidazole is its potential toxicity, which may limit its use in certain experimental settings. Additionally, 2-(p-Tolylazo)-1H-imidazole may not be suitable for all types of cells or tissues, as its staining properties may vary depending on the specific cell type.
Orientations Futures
There are many potential future directions for research on 2-(p-Tolylazo)-1H-imidazole. One area of interest is the development of new staining protocols that can be used to visualize different cellular structures or processes. Additionally, researchers may investigate the potential therapeutic applications of 2-(p-Tolylazo)-1H-imidazole, such as its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-(p-Tolylazo)-1H-imidazole and its interactions with metal ions and ROS.
Méthodes De Synthèse
2-(p-Tolylazo)-1H-imidazole can be synthesized through a variety of methods, including the reaction of p-toluidine with nitrous acid, the reaction of p-toluidine with nitrite in the presence of hydrochloric acid, or the reaction of p-toluidine with nitrite in the presence of sulfuric acid. The resulting product is a red-orange powder that is highly soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
2-(p-Tolylazo)-1H-imidazole has been widely used in scientific research as a biological stain due to its ability to selectively stain living cells. This compound has been shown to be particularly effective in staining mitochondria, allowing researchers to study the structure and function of these organelles. Additionally, 2-(p-Tolylazo)-1H-imidazole has been used to study the effects of oxidative stress on cells, as it can be used to visualize the production of reactive oxygen species (ROS) in living cells.
Propriétés
Numéro CAS |
34938-48-2 |
|---|---|
Nom du produit |
2-(p-Tolylazo)-1H-imidazole |
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1H-imidazol-2-yl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
Clé InChI |
QDHJYHLVAQRTDD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=NC=CN2 |
SMILES canonique |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



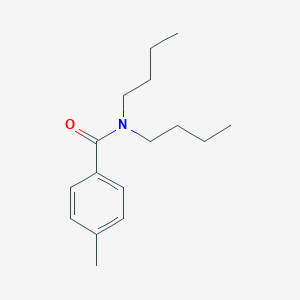
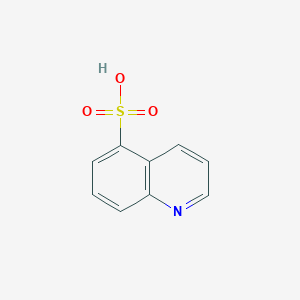
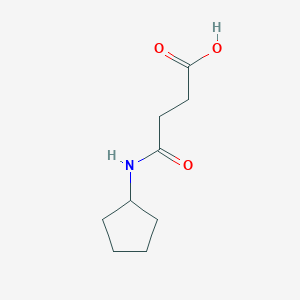
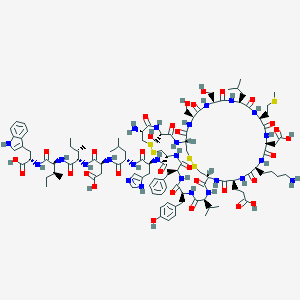
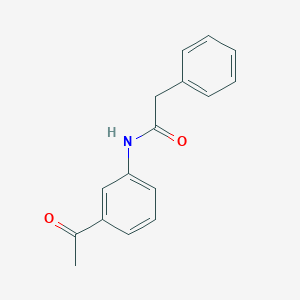
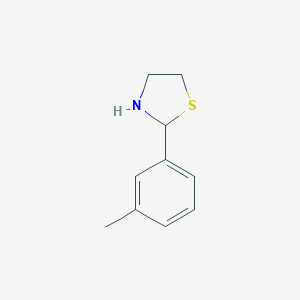
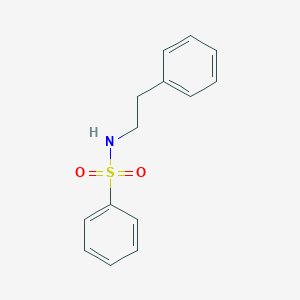
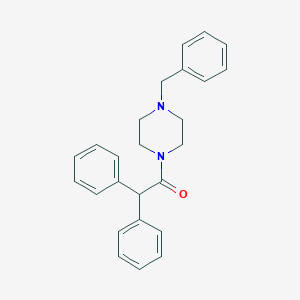
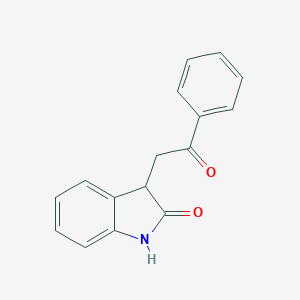

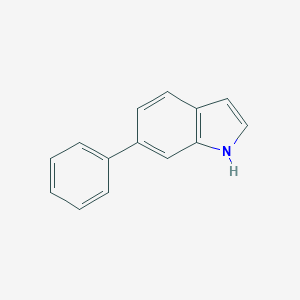
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)

